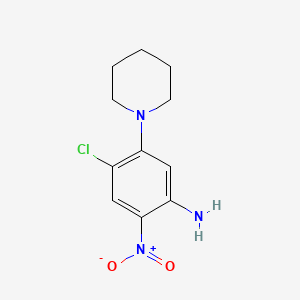

4-Chloro-2-nitro-5-piperidinoaniline

Description

4-Chloro-2-nitro-5-piperidinoaniline is a substituted aniline derivative featuring a chloro group at position 4, a nitro group at position 2, and a piperidine substituent at position 5 of the benzene ring. This compound is primarily used in research and complex organic synthesis, as indicated by its availability in chemical catalogs with 95% purity . However, detailed studies on its biological activity, toxicity, or carcinogenicity are notably absent in the provided evidence, unlike structurally related nitrofuran derivatives (e.g., N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide), which have been extensively studied for their carcinogenic effects in rodents .

Properties

IUPAC Name |

4-chloro-2-nitro-5-piperidin-1-ylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN3O2/c12-8-6-11(15(16)17)9(13)7-10(8)14-4-2-1-3-5-14/h6-7H,1-5,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUFZQTVQDNPYAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C=C(C(=C2)N)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501251510 | |

| Record name | 4-Chloro-2-nitro-5-(1-piperidinyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501251510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87200-61-1 | |

| Record name | 4-Chloro-2-nitro-5-(1-piperidinyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87200-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-nitro-5-(1-piperidinyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501251510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-nitro-5-piperidinoaniline typically involves multiple steps, starting from readily available precursorsThe reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as palladium on carbon (Pd/C) to facilitate the substitution reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and substitution reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques like recrystallization and chromatography to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-nitro-5-piperidinoaniline undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of functionalized products.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas (H2) are employed.

Substitution: Nucleophiles like amines or thiols are used under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted anilines, amines, and other functionalized aromatic compounds .

Scientific Research Applications

4-Chloro-2-nitro-5-piperidinoaniline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 4-Chloro-2-nitro-5-piperidinoaniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperidino group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table compares key structural and functional features of 4-Chloro-2-nitro-5-piperidinoaniline with analogous compounds:

Biological Activity

Overview

4-Chloro-2-nitro-5-piperidinoaniline (CAS No. 87200-61-1) is an organic compound notable for its unique chemical structure, which includes a chloro group, a nitro group, and a piperidino group attached to an aniline ring. This compound has garnered attention in scientific research for its potential biological activities , particularly in the fields of antimicrobial and anticancer properties.

The biological activity of this compound is primarily attributed to its nitro group, which can undergo reduction in biological systems to form an amine group. This transformation significantly alters the compound's properties and interactions with cellular targets. Nitro compounds are known to interfere with various biochemical pathways, particularly those involving enzymes that catalyze reduction reactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been evaluated against various bacterial strains and fungi, showing promising results in inhibiting growth. The specific mechanisms may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for microbial survival.

Anticancer Properties

The compound has also been investigated for its potential anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms such as the activation of caspases and modulation of cell cycle regulators. Notably, its activity against specific cancer cell lines has been documented, demonstrating IC50 values that indicate effective inhibition of tumor growth .

Table 1: Biological Activity Summary

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it is metabolized primarily through reduction reactions, with metabolites typically excreted via urine. The compound's bioavailability and half-life remain subjects of ongoing research, particularly concerning its potential as a pharmaceutical agent.

Q & A

Q. What are the optimal reaction conditions for synthesizing 4-Chloro-2-nitro-5-piperidinoaniline?

Synthesis typically involves nucleophilic aromatic substitution (NAS) between 4-chloro-2-nitroaniline and piperidine under alkaline conditions. Key variables include:

- Temperature : 70–90°C to balance reactivity and side reactions.

- Solvent : Polar aprotic solvents (e.g., DMF) enhance NAS efficiency.

- Base : Use of NaH or K₂CO₃ to deprotonate piperidine and drive the reaction . Characterization via NMR (¹H/¹³C) and HPLC can confirm product purity.

Q. How can solubility and stability of this compound be systematically evaluated?

- Solubility : Test in water, ethanol, DMSO, and chloroform using gravimetric or UV-Vis methods. Evidence suggests slight water solubility but higher solubility in oxygenated solvents .

- Stability : Conduct accelerated degradation studies under varying pH (2–12), temperature (25–60°C), and light exposure. Monitor via TLC or LC-MS to identify degradation products .

Q. What spectroscopic techniques are most effective for structural confirmation?

- NMR : ¹H NMR to identify aromatic protons (δ 6.5–8.5 ppm) and piperidine protons (δ 1.5–3.0 ppm).

- FT-IR : Nitro group absorption at ~1520 cm⁻¹ and C-Cl stretch at ~750 cm⁻¹.

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion (e.g., [M+H]⁺ at m/z 270.08) .

Advanced Research Questions

Q. How can computational methods predict reactivity or regioselectivity in derivatives of this compound?

- Use density functional theory (DFT) to model electron density distribution, identifying reactive sites for electrophilic substitution.

- Molecular docking studies (e.g., AutoDock Vina) can assess interactions with biological targets (e.g., enzymes in medicinal chemistry applications) .

- Compare computational predictions with experimental results (e.g., substituent effects on nitro group reduction) to validate models .

Q. What strategies resolve contradictions in reported spectral data or physicochemical properties?

- Case Example : If solubility in water conflicts across studies, evaluate impurities (e.g., residual solvents via GC-MS) or crystalline polymorphism (via XRD).

- Spectral Discrepancies : Cross-validate using multiple techniques (e.g., 2D NMR vs. X-ray crystallography) and reference standards from authoritative databases (e.g., NIST Chemistry WebBook) .

Q. How can mechanistic pathways for nitro group reduction be elucidated?

- Experimental Design :

Compare catalytic hydrogenation (H₂/Pd-C) vs. chemical reduction (NaBH₄/CuCl₂).

Monitor intermediates via in-situ IR or stopped-flow techniques.

- Data Analysis : Kinetic studies (rate constants, Arrhenius plots) to distinguish single-step vs. multi-step mechanisms .

Q. What methodologies assess environmental or metabolic degradation products?

- Environmental Fate : Use HPLC-MS/MS to identify transformation products in simulated wastewater under UV light or microbial action.

- Metabolic Studies : Incubate with liver microsomes (e.g., rat S9 fraction) and profile metabolites via UPLC-QTOF. Compare with in-silico predictions (e.g., Meteor Nexus software) .

Methodological Resources

- Synthesis Optimization : Refer to Ashford’s Dictionary for industrial-scale reaction conditions .

- Data Validation : Cross-check spectral libraries from NIST or PubChem to ensure reproducibility .

- Ethical Compliance : Follow FINER criteria (Feasible, Novel, Ethical, Relevant) when designing studies to address knowledge gaps rigorously .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.